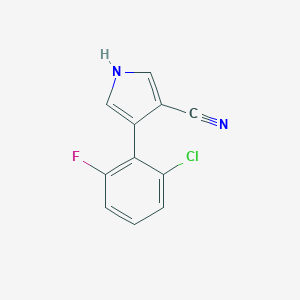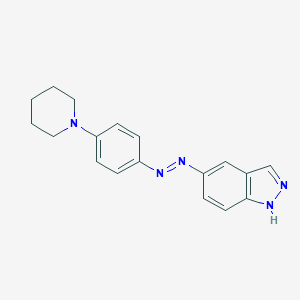
5-(4'-(N-Piperidinyl)phenylazo)indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4’-(N-Piperidinyl)phenylazo)indazole is a chemical compound with the molecular formula C18H19N5 and a molecular weight of 305.4 g/mol This compound is characterized by the presence of a piperidinyl group attached to a phenylazo group, which is further connected to an indazole ring
Méthodes De Préparation
The synthesis of 5-(4’-(N-Piperidinyl)phenylazo)indazole typically involves the reaction of 4-(N-Piperidinyl)aniline with indazole diazonium salt under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as copper powder, to facilitate the formation of the azo bond. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards .
Analyse Des Réactions Chimiques
5-(4’-(N-Piperidinyl)phenylazo)indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions. This reaction results in the formation of the corresponding amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the piperidinyl or phenylazo groups are replaced by other functional groups.
Applications De Recherche Scientifique
5-(4’-(N-Piperidinyl)phenylazo)indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, 5-(4’-(N-Piperidinyl)phenylazo)indazole is explored as a lead compound for drug development. It is evaluated for its efficacy and safety in preclinical and clinical studies.
Industry: The compound finds applications in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(4’-(N-Piperidinyl)phenylazo)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
5-(4’-(N-Piperidinyl)phenylazo)indazole can be compared with other similar compounds, such as:
5-(4’-(N-Morpholinyl)phenylazo)indazole: This compound has a morpholinyl group instead of a piperidinyl group. It may exhibit different chemical and biological properties due to the presence of the morpholinyl group.
5-(4’-(N-Pyrrolidinyl)phenylazo)indazole: In this compound, the piperidinyl group is replaced by a pyrrolidinyl group. The change in the ring structure can affect its reactivity and interactions with biological targets.
5-(4’-(N-Piperazinyl)phenylazo)indazole: This compound contains a piperazinyl group, which may impart different chemical and biological characteristics compared to the piperidinyl group.
Propriétés
Numéro CAS |
122168-72-3 |
|---|---|
Formule moléculaire |
C18H19N5 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1H-indazol-5-yl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H19N5/c1-2-10-23(11-3-1)17-7-4-15(5-8-17)20-21-16-6-9-18-14(12-16)13-19-22-18/h4-9,12-13H,1-3,10-11H2,(H,19,22) |
Clé InChI |
BKTUVLHICOQRJQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
Synonymes |
5-(4'-(N-piperidinyl)phenylazo)indazole 5PI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


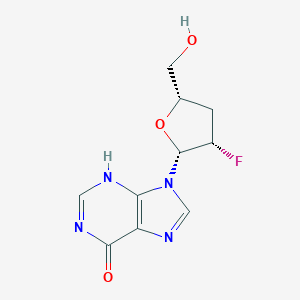
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
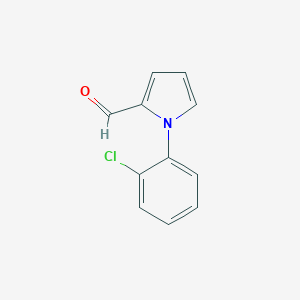

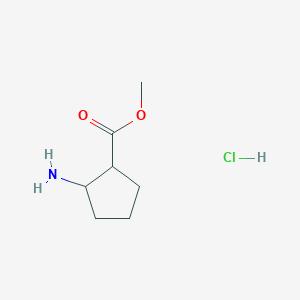
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)




